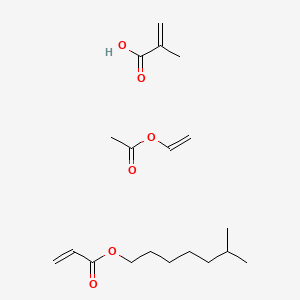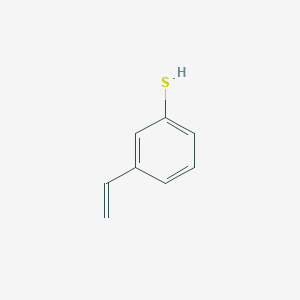
3-Ethenylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring with an ethenyl group (-CH=CH2) at the meta position. This compound is notable for its distinct sulfurous odor and its applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenylbenzene-1-thiol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated styrene derivative with a thiol reagent.
Thiourea Method: Another approach involves the reaction of 3-bromostyrene with thiourea, followed by hydrolysis to produce the desired thiol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, utilizing cost-effective and readily available reagents. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I2), bromine (Br2)
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl)
Nucleophiles: Sodium hydrosulfide (NaSH), thiourea
Major Products:
Disulfides: Formed through oxidation reactions
Thioethers: Formed through substitution reactions
Scientific Research Applications
3-Ethenylbenzene-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethenylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems, where thiol-disulfide interconversion plays a role in maintaining cellular redox balance . The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules .
Comparison with Similar Compounds
Benzyl Mercaptan: Similar to 3-ethenylbenzene-1-thiol but with a benzyl group instead of an ethenyl group.
Thiophenol: Contains a thiol group directly attached to a benzene ring without any additional substituents.
2-Butene-1-thiol: A thiol with a butene group instead of an ethenyl group.
Uniqueness: this compound is unique due to the presence of both an ethenyl group and a thiol group on the benzene ring, which allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
72032-27-0 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
3-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 |
InChI Key |
SCXIDQOYDZIEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

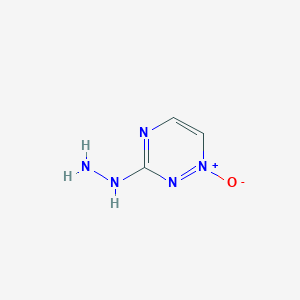

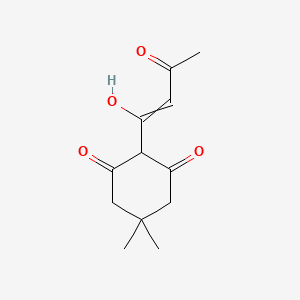
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
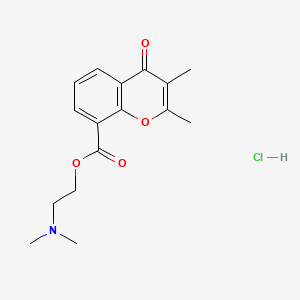


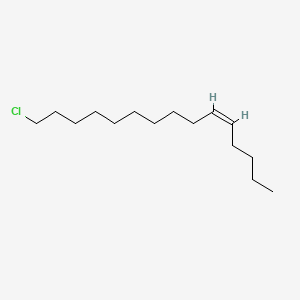
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
